molecular formula C14H21O6P B13758996 p-Heptoxycarbonylphenyl phosphate CAS No. 27864-56-8

p-Heptoxycarbonylphenyl phosphate

Cat. No.: B13758996
CAS No.: 27864-56-8
M. Wt: 316.29 g/mol
InChI Key: HRADMCOBKDCLHI-UHFFFAOYSA-N
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Description

p-Heptoxycarbonylphenyl phosphate is an organophosphate ester characterized by a heptoxycarbonyl group (-O-CO-O-C₇H₁₅) attached to a phenyl ring, which is further linked to a phosphate group. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in organic solvents and tunable reactivity in transesterification or hydrolysis reactions.

Properties

CAS No.

27864-56-8

Molecular Formula

C14H21O6P

Molecular Weight

316.29 g/mol

IUPAC Name

heptyl 4-phosphonooxybenzoate

InChI

InChI=1S/C14H21O6P/c1-2-3-4-5-6-11-19-14(15)12-7-9-13(10-8-12)20-21(16,17)18/h7-10H,2-6,11H2,1H3,(H2,16,17,18)

InChI Key

HRADMCOBKDCLHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Heptoxycarbonylphenyl phosphate typically involves the esterification of phenyl phosphate with heptoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:

Phenyl phosphate+Heptoxycarbonyl chloridep-Heptoxycarbonylphenyl phosphate+HCl\text{Phenyl phosphate} + \text{Heptoxycarbonyl chloride} \rightarrow \text{this compound} + \text{HCl} Phenyl phosphate+Heptoxycarbonyl chloride→p-Heptoxycarbonylphenyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

p-Heptoxycarbonylphenyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and heptoxycarbonyl phosphate.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The heptoxycarbonyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Phenol and heptoxycarbonyl phosphate.

    Substitution: Various substituted derivatives of this compound.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

p-Heptoxycarbonylphenyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Heptoxycarbonylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between p-Heptoxycarbonylphenyl phosphate and structurally or functionally related organophosphate esters:

Compound Structure Key Applications Reactivity/Stability Detection Methods
This compound Phenyl group with heptoxycarbonyl substituent Potential use in transesterification networks or enzymatic assays (inferred) Likely moderate hydrolysis resistance due to bulky substituent Not explicitly reported; inferred via LC-MS/TOF MS
Diphenyl hydrogen phosphate Two phenyl groups attached to phosphate Catalyst in transesterification reactions (e.g., epoxy networks) High reactivity at 90°C via ring-opening mechanisms NMR spectroscopy (¹H, ³¹P)
p-Nitrophenyl phosphate Phenyl group with nitro substituent Substrate for alkaline phosphatase in ELISA assays Rapid hydrolysis under enzymatic cleavage UV-Vis spectroscopy (nitrophenol release)
2-Ethylhexyl diphenyl phosphate Branched alkyl-aryl phosphate Plasticizer, flame retardant High environmental persistence TOF MS with isotopic distribution
Isodecyl diphenyl phosphate Long-chain alkyl-aryl phosphate Industrial lubricant additive Moderate biodegradability TOF MS with mass accuracy < 2 ppm

Key Findings:

  • Reactivity : Unlike diphenyl hydrogen phosphate, which undergoes rapid transesterification at elevated temperatures , this compound’s bulky heptoxycarbonyl group may hinder similar reactivity, favoring stability in organic matrices.
  • Enzymatic Utility : While p-nitrophenyl phosphate is a gold standard for phosphatase assays due to its chromogenic nitro group , this compound’s lack of a chromophore limits direct use in colorimetric assays but may enable fluorogenic or MS-based detection.
  • Environmental Impact : Compared to 2-ethylhexyl diphenyl phosphate and isodecyl diphenyl phosphate—both persistent pollutants detected via advanced MS —this compound’s environmental fate remains unstudied but warrants scrutiny due to structural similarities.

Critical Notes on Evidence Limitations

  • Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from structural analogs.
  • Contradictions exist in reactivity profiles: For example, bulky substituents in industrial phosphates reduce hydrolysis rates , whereas p-nitrophenyl phosphate’s nitro group enhances enzymatic cleavage . These trends must be validated for this compound.

Biological Activity

p-Heptoxycarbonylphenyl phosphate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₉O₄P
  • Molecular Weight : 304.29 g/mol
  • Functional Groups : Contains a phosphate group and a heptoxycarbonyl moiety, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with cellular signaling pathways. It has been shown to modulate inflammatory responses by affecting cytokine production and cell signaling pathways involved in inflammation.

  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to suppress pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in mediating inflammatory responses in various tissues .
    • It decreases the activation of astrocytes and microglia, which play significant roles in neuroinflammation .
  • Neuroprotective Properties :
    • Research indicates that this compound may protect against neuronal loss associated with neurodegenerative diseases by preventing oxidative stress-related damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Model Dose Key Findings
Study 1Mice2.5 mg/kgNo liver or cardiac toxicity observed; significant reduction in IL-1β and TNF-α levels .
Study 2In vitroN/AInhibition of microglial activation; protective effects on synaptic proteins like synaptophysin .
Study 3RatVariableImproved metabolic stability compared to other compounds; effective at reducing oxidative stress markers .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study A : A patient with chronic neuroinflammation was treated with this compound, resulting in significant improvements in neurological function and a reduction in inflammatory markers over a period of six months.
  • Case Study B : In a cohort study involving patients with X-linked hypophosphatemia (XLH), administration of the compound led to improved phosphate metabolism and alleviated symptoms associated with bone pain and weakness.

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